1-Cbz-N-phenylpiperidine-4-carboxamide
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Overview
Description
1-Cbz-N-phenylpiperidine-4-carboxamide is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their role in medicinal chemistry . This compound features a piperidine ring substituted with a phenyl group and a carboxamide group, making it a valuable intermediate in organic synthesis and drug development.
Preparation Methods
The synthesis of 1-Cbz-N-phenylpiperidine-4-carboxamide typically involves the following steps:
Reductive Amination: This method involves the condensation of an amine with an aldehyde or ketone, followed by the reduction of the resulting imine.
Cyclization Reactions: Cyclization of appropriate precursors can also yield piperidine derivatives.
Industrial production methods for piperidine derivatives often involve large-scale reductive amination or cyclization processes, optimized for yield and purity.
Chemical Reactions Analysis
1-Cbz-N-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Cbz-N-phenylpiperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cbz-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-Cbz-N-phenylpiperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, piperine has antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer effects.
Matrine: Known for its antiproliferative effects on cancer cells.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
benzyl 4-(phenylcarbamoyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(21-18-9-5-2-6-10-18)17-11-13-22(14-12-17)20(24)25-15-16-7-3-1-4-8-16/h1-10,17H,11-15H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBKNFYBKOUIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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